molecular formula C12H15NO3 B8622326 4-(1-Ethoxyethoxy)-3-methoxybenzonitrile CAS No. 86052-16-6

4-(1-Ethoxyethoxy)-3-methoxybenzonitrile

Cat. No.: B8622326
CAS No.: 86052-16-6
M. Wt: 221.25 g/mol
InChI Key: ZIPHEWKCROTVJP-UHFFFAOYSA-N
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Description

Contextual Significance of Functionalized Aromatic Nitriles in Organic Synthesis

Functionalized aromatic nitriles are a cornerstone of organic synthesis, prized for their stability and diverse reactivity. The nitrile group, with its carbon-nitrogen triple bond, can be transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and tetrazoles. This versatility makes aromatic nitriles invaluable intermediates in the synthesis of complex organic molecules.

In the pharmaceutical and agrochemical industries, these compounds are frequently employed as building blocks for active ingredients. nbinno.comnih.govontosight.ai The presence of a nitrile group can influence a molecule's pharmacokinetic profile, and its electron-withdrawing nature can modulate the reactivity of the aromatic ring to which it is attached. The specific arrangement of substituents on the aromatic ring, such as the methoxy (B1213986) and protected hydroxyl groups in 4-(1-ethoxyethoxy)-3-methoxybenzonitrile, allows for fine-tuning of the molecule's properties and reactivity in subsequent synthetic steps.

Theoretical Frameworks for Alkoxy-Substituted Benzonitrile (B105546) Chemistry

The chemical behavior of this compound is governed by the electronic effects of its substituents on the benzonitrile core. The methoxy group at the 3-position and the ethoxyethoxy group at the 4-position are both alkoxy groups, which exert a significant influence on the electron density of the aromatic ring through resonance and inductive effects.

Overview of Acetal (B89532) Protecting Groups in Complex Molecule Synthesis

In the synthesis of complex molecules that contain multiple reactive sites, the use of protecting groups is a fundamental strategy. wikipedia.org These groups temporarily mask a functional group to prevent it from reacting under a specific set of conditions, and they can be selectively removed later in the synthetic sequence. wikipedia.org The "1-ethoxyethoxy" portion of this compound is an acetal protecting group.

This specific acetal is typically formed by the reaction of a hydroxyl group with ethyl vinyl ether. Phenolic hydroxyl groups, such as the one in the precursor 4-hydroxy-3-methoxybenzonitrile (B1293924), are acidic and can interfere with many common organic reactions. oup.com By converting the hydroxyl group to an ethoxyethoxy ether, its nucleophilicity and acidity are nullified. Acetal protecting groups are particularly useful because they are stable to a wide range of nucleophilic and basic conditions but can be readily cleaved under mild acidic conditions to regenerate the original hydroxyl group. libretexts.org This stability and selective removal are crucial for achieving high yields and specificity in multi-step syntheses. oup.comlibretexts.org

The logical precursor to this compound is 4-hydroxy-3-methoxybenzonitrile. The properties of this precursor are well-documented and provide a basis for understanding the protected compound.

PropertyValue
Chemical FormulaC8H7NO2
Molecular Weight149.15 g/mol
AppearanceBeige crystalline powder
Melting Point85-87 °C
SolubilitySoluble in alcohol, limited solubility in water

The formation of this compound involves the protection of the hydroxyl group of 4-hydroxy-3-methoxybenzonitrile as an acetal. This transformation significantly alters the chemical properties of the molecule, rendering the 4-position unreactive towards bases and nucleophiles.

PropertyValue (Predicted)
Chemical FormulaC12H15NO3
Molecular Weight221.25 g/mol
Physical StateLikely a liquid or low-melting solid
Key FeatureAcetal-protected hydroxyl group
ReactivityStable to basic and nucleophilic conditions; sensitive to acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86052-16-6

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-(1-ethoxyethoxy)-3-methoxybenzonitrile

InChI

InChI=1S/C12H15NO3/c1-4-15-9(2)16-11-6-5-10(8-13)7-12(11)14-3/h5-7,9H,4H2,1-3H3

InChI Key

ZIPHEWKCROTVJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC1=C(C=C(C=C1)C#N)OC

Origin of Product

United States

Synthetic Methodologies for 4 1 Ethoxyethoxy 3 Methoxybenzonitrile

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify key bond disconnections and strategic transformations.

Deconstruction of the 1-Ethoxyethoxy Acetal (B89532) Moiety

The most logical initial disconnection in the retrosynthesis of 4-(1-ethoxyethoxy)-3-methoxybenzonitrile involves the cleavage of the acetal functionality. The 1-ethoxyethoxy group is recognized as a protecting group for the phenolic hydroxyl group. This disconnection simplifies the target molecule to a more fundamental precursor.

The C-O bond of the acetal is disconnected, leading to the precursor 4-hydroxy-3-methoxybenzonitrile (B1293924) . This is a known and accessible starting material. sigmaaldrich.comnih.govchemicalbook.com The other component resulting from this disconnection is ethyl vinyl ether, which is the reagent used to form the 1-ethoxyethoxy acetal. This retrosynthetic step is based on the known reactivity of acetals, which can be formed from the reaction of a hydroxyl group with a vinyl ether. google.com

Table 1: Retrosynthetic Disconnection of the Acetal Moiety

Target MoleculeKey DisconnectionPrecursor(s)
This compoundAcetal C-O bond4-Hydroxy-3-methoxybenzonitrile and Ethyl vinyl ether

Strategic Approaches for Aromatic Substitution and Nitrile Introduction

Further deconstruction of 4-hydroxy-3-methoxybenzonitrile reveals strategies for the assembly of the substituted aromatic ring and the introduction of the nitrile group. The nitrile group can be retrosynthetically converted to other functional groups, such as an aldehyde or a carboxylic acid, which are often easier to introduce onto an aromatic ring.

One common strategy involves the retrosynthetic conversion of the nitrile to an aldehyde, leading to 4-hydroxy-3-methoxybenzaldehyde (vanillin) as a key intermediate. Vanillin is a readily available and inexpensive starting material. This transformation is strategically advantageous as the aldehyde can be converted to the nitrile in a forward synthesis.

Alternatively, the nitrile and methoxy (B1213986) groups can be considered as substituents introduced onto a simpler benzene (B151609) derivative. However, the directing effects of the substituents must be carefully considered to ensure the correct regiochemistry. libretexts.orglibretexts.orgpressbooks.pub For instance, starting from phenol (B47542), a series of electrophilic aromatic substitution reactions could be envisioned, though achieving the desired 1,2,4-trisubstitution pattern would require careful planning of the reaction sequence.

Table 2: Retrosynthetic Approaches for the Benzonitrile (B105546) Core

IntermediateKey DisconnectionPrecursor(s)
4-Hydroxy-3-methoxybenzonitrileNitrile to Aldehyde4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
4-Hydroxy-3-methoxybenzonitrileAromatic SubstitutionPhenol or other simple benzene derivatives

Forward Synthesis Pathways

Based on the retrosynthetic analysis, several forward synthesis pathways can be proposed for the preparation of this compound.

Etherification and Acetal Formation from Hydroxylated Benzonitrile Precursors

The most direct forward synthesis starts from the commercially available 4-hydroxy-3-methoxybenzonitrile . This approach involves the protection of the phenolic hydroxyl group as a 1-ethoxyethoxy acetal.

This reaction is typically achieved by treating 4-hydroxy-3-methoxybenzonitrile with ethyl vinyl ether in the presence of an acid catalyst. The reaction is generally carried out under mild conditions to prevent side reactions. The use of a stabilizer in the ethyl vinyl ether may be important for the success of the reaction. orgsyn.org

Table 3: Proposed Synthesis via Acetal Formation

Starting MaterialReagent(s)Product
4-Hydroxy-3-methoxybenzonitrileEthyl vinyl ether, Acid catalystThis compound

Nitrile Group Elaboration from Aldehyde or Carboxylic Acid Functionalities

An alternative and widely used strategy involves the elaboration of the nitrile group from a precursor aldehyde. This pathway would begin with the protection of the hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde (vanillin) to form 4-(1-ethoxyethoxy)-3-methoxybenzaldehyde .

The subsequent conversion of the aldehyde to the nitrile can be accomplished through several methods. A common two-step process involves the formation of an oxime by reaction with hydroxylamine, followed by dehydration to the nitrile. Another approach is a one-pot synthesis where the aldehyde is directly converted to the nitrile.

This method offers the advantage of utilizing a different, often more accessible, starting material and can be beneficial if direct acetal formation on the benzonitrile is problematic.

Table 4: Proposed Synthesis via Nitrile Elaboration

Starting MaterialReagent(s)IntermediateReagent(s) for Nitrile FormationFinal Product
4-Hydroxy-3-methoxybenzaldehydeEthyl vinyl ether, Acid catalyst4-(1-Ethoxyethoxy)-3-methoxybenzaldehyde1. Hydroxylamine2. Dehydrating agentThis compound

Exploration of Chemo- and Regioselective Synthetic Routes

The synthesis of polysubstituted aromatic compounds like this compound requires careful consideration of chemo- and regioselectivity. fiveable.me When designing a synthesis from simpler precursors, the order of introduction of the functional groups is crucial.

For example, if starting from a simpler benzene derivative, the directing effects of the existing substituents will determine the position of the incoming groups. libretexts.org The hydroxyl and methoxy groups are ortho-, para-directing activators, while the nitrile group is a meta-directing deactivator. Therefore, the order of reactions must be planned to achieve the desired 1,2,4-substitution pattern.

Furthermore, chemoselectivity becomes important when multiple reactive sites are present in the molecule. For instance, during the introduction of the 1-ethoxyethoxy group, the reaction conditions must be chosen to selectively protect the phenolic hydroxyl group without affecting the nitrile functionality. Similarly, in the nitrile elaboration pathway, the reagents used for the aldehyde-to-nitrile conversion should not cleave the acid-sensitive acetal protecting group. The development of catalytic methods for atroposelective synthesis of axially chiral benzonitriles highlights the ongoing efforts to control selectivity in benzonitrile synthesis. nih.gov

Catalytic and Reagent-Controlled Synthetic Transformations

The conversion of 4-hydroxy-3-methoxybenzonitrile to this compound is achieved through an acid-catalyzed reaction with ethyl vinyl ether. This transformation is a classic example of the protection of a hydroxyl group as an acetal, specifically an ethoxyethoxy acetal.

The key reagent in this synthesis is ethyl vinyl ether (CH₃CH₂OCH=CH₂), which serves as the source of the 1-ethoxyethoxy protecting group. The reaction is facilitated by a catalytic amount of a Brønsted acid. Commonly employed catalysts for this type of transformation include strong acids such as p-toluenesulfonic acid (TsOH) and trifluoroacetic acid (TFA). longchangchemical.com For substrates that may be sensitive to strongly acidic conditions, a milder catalyst such as pyridinium (B92312) p-toluenesulfonate (PPTS) is often utilized to prevent potential side reactions or degradation of the starting material or product. longchangchemical.com The reaction is typically conducted at room temperature with stirring for several hours, and in many instances, the yield of the desired product can exceed 95%. longchangchemical.com

The mechanism of this reaction follows the general principles of acid-catalyzed acetal formation. libretexts.orglibretexts.org The acid catalyst protonates the ethyl vinyl ether, which activates it towards nucleophilic attack by the phenolic hydroxyl group of the 4-hydroxy-3-methoxybenzonitrile. The resulting intermediate is then deprotonated to yield the final product, this compound. The use of an acid catalyst is crucial as alcohols and phenols are generally weak nucleophiles and their addition to the vinyl ether would be exceedingly slow under neutral conditions. libretexts.org

The choice of solvent is also an important consideration in this synthesis. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, to ensure the solubility of the reactants and to avoid interference with the reaction mechanism.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of several key reaction parameters. These include the choice of catalyst, catalyst loading, reaction temperature, and reaction time.

The selection of the acid catalyst is a critical factor. While strong acids can effectively catalyze the reaction, they may also lead to undesired side reactions. Therefore, a balance must be struck between catalytic activity and the stability of the reactants and products. For many acetal protection reactions, pyridinium p-toluenesulfonate (PPTS) is a preferred catalyst due to its milder acidity. longchangchemical.com

The amount of catalyst used, or catalyst loading, also plays a significant role. Typically, a catalytic amount, often in the range of 0.5 to 1 mol%, is sufficient to promote the reaction effectively. beilstein-journals.org Higher catalyst loadings, in conjunction with extended reaction times, can sometimes lead to the formation of byproducts, such as the corresponding enol ether. beilstein-journals.org

Reaction temperature and time are also interdependent variables that need to be optimized. For the formation of ethoxyethoxy acetals, the reaction is often carried out at room temperature, and the progress is monitored by techniques such as thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

The table below illustrates a hypothetical optimization of the reaction conditions for the synthesis of this compound from 4-hydroxy-3-methoxybenzonitrile and ethyl vinyl ether, based on typical findings for similar reactions.

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1TsOH2.0Dichloromethane25492
2PPTS1.0Dichloromethane25696
3TFA1.5Dichloromethane25389
4PPTS0.5Tetrahydrofuran25894
5PPTS1.0Dichloromethane01290

Upon completion of the reaction, a standard aqueous workup is typically performed to neutralize the acid catalyst and remove any water-soluble impurities. The crude product is then purified, commonly by column chromatography on silica (B1680970) gel, to afford the pure this compound. chemicalbook.com The reversibility of acetal formation necessitates the exclusion of excess water during the reaction and workup to prevent hydrolysis of the product back to the starting materials. libretexts.org

Chemical Transformations and Reactivity of 4 1 Ethoxyethoxy 3 Methoxybenzonitrile

Chemical Behavior of the 1-Ethoxyethoxy Acetal (B89532) Group

The 1-ethoxyethoxy (EE) group is an acetal commonly employed as a protecting group for phenols and alcohols due to its stability in neutral and basic media and its facile removal under mild acidic conditions. cem.comymdb.ca Its chemical behavior is characterized by cleavage (deprotection) and exchange reactions, both of which proceed via an oxocarbenium ion intermediate. masterorganicchemistry.comchemistrysteps.com

Selective Hydrolysis and Deprotection Reactions

The most significant reaction of the 1-ethoxyethoxy group is its selective hydrolysis to regenerate the parent phenol (B47542), 4-hydroxy-3-methoxybenzonitrile (B1293924). This deprotection is typically achieved under mild aqueous acidic conditions. masterorganicchemistry.comyoutube.com The reaction is initiated by the protonation of one of the acetal oxygen atoms, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and loss of a proton yields the deprotected phenol and acetaldehyde (B116499) ethyl hemiacetal, which further decomposes. libretexts.orgyoutube.com

The mild conditions required for this cleavage allow for the selective deprotection of the phenolic hydroxyl group while leaving the nitrile and methoxy (B1213986) groups intact. Various acid catalysts can be employed, with the reaction rate and selectivity depending on the catalyst's strength and the reaction conditions.

Table 1: Conditions for Selective Hydrolysis of 4-(1-Ethoxyethoxy)-3-methoxybenzonitrile

CatalystSolventTemperature (°C)Typical Outcome
Acetic Acid (AcOH)Tetrahydrofuran (THF) / Water25 - 50Mild and selective deprotection to yield 4-hydroxy-3-methoxybenzonitrile.
Pyridinium (B92312) p-toluenesulfonate (PPTS)Ethanol (EtOH)50 - 60Commonly used for acid-sensitive substrates; provides controlled release of protons.
Hydrochloric Acid (HCl), diluteDioxane / Water0 - 25Rapid and efficient cleavage; care must be taken to avoid hydrolysis of the nitrile group.
Amberlyst® 15 (ion-exchange resin)Methanol (MeOH)25Heterogeneous catalysis allows for easy work-up and catalyst removal.

Acetal Exchange and Transacetalization Chemistry

Transacetalization is a process where an existing acetal reacts with an alcohol or diol under acid catalysis to form a new acetal. researchgate.net For this compound, the 1-ethoxyethoxy group can be exchanged for another acetal, often a more robust cyclic variant, by reacting it with a diol like ethylene (B1197577) glycol or propane-1,3-diol. mdpi.com This reaction is driven by the formation of a thermodynamically stable five- or six-membered cyclic acetal. libretexts.org

The mechanism is similar to hydrolysis, involving the formation of the same oxocarbenium ion intermediate, which is then trapped by the diol instead of water. organic-chemistry.org This transformation can be useful for switching protecting groups without isolating the intermediate phenol.

Table 2: Acetal Exchange Reactions

ReagentAcid CatalystProduct
Ethylene Glycolp-Toluenesulfonic acid (TsOH)4-(1,3-dioxolan-2-yl)-2-methoxybenzonitrile
Propane-1,3-diolZirconium tetrachloride (ZrCl₄)4-(1,3-dioxan-2-yl)-2-methoxybenzonitrile
CatecholCamphorsulfonic acid (CSA)2-(dibenzo[d] nih.govcuny.edudioxol-2-yl)-5-methoxybenzonitrile

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group characterized by an electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. wikipedia.org It can also undergo reduction and hydrolysis to yield other important nitrogen-containing functional groups.

Nucleophilic Additions and Cycloaddition Reactions

Nucleophilic addition to the carbon-nitrogen triple bond is a fundamental reaction of benzonitriles. nih.govcuny.edu Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile carbon to form an intermediate imine anion. Subsequent aqueous workup hydrolyzes the imine to a ketone. wikipedia.org This provides a synthetic route to compounds like 4-(1-ethoxyethoxy)-3-methoxybenzoyl derivatives.

The nitrile group can also participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. acs.orgrsc.org For example, reaction with an azide, often catalyzed by a Lewis acid, can yield a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. Similarly, reaction with nitrile oxides can produce 1,2,4-oxadiazoles. mdpi.comelectronicsandbooks.com

Table 3: Addition and Cycloaddition Reactions of the Nitrile Group

Reagent TypeSpecific ReagentProduct after Workup
Organometallic (Nucleophilic Addition)Phenylmagnesium Bromide (PhMgBr)(4-(1-Ethoxyethoxy)-3-methoxyphenyl)(phenyl)methanone
Organometallic (Nucleophilic Addition)Methyllithium (MeLi)1-(4-(1-Ethoxyethoxy)-3-methoxyphenyl)ethan-1-one
1,3-Dipole (Cycloaddition)Sodium Azide (NaN₃) / ZnBr₂5-(4-(1-Ethoxyethoxy)-3-methoxyphenyl)-1H-tetrazole
1,3-Dipole (Cycloaddition)Benzonitrile (B105546) Oxide (PhCNO)3-Phenyl-5-(4-(1-ethoxyethoxy)-3-methoxyphenyl)-1,2,4-oxadiazole

Reduction to Amine Derivatives

The nitrile group can be completely reduced to a primary amine (-CH₂NH₂). This transformation is a cornerstone of synthetic chemistry and can be achieved using several powerful reducing agents. researchgate.net The most common methods include catalytic hydrogenation and reduction with metal hydrides. thieme-connect.de

Catalytic hydrogenation typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel. chemguide.co.uk Alternatively, strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent provide a rapid and effective reduction. chemguide.co.ukacs.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles unless used with additives or at high temperatures. thieme-connect.de

Table 4: Reduction of this compound to an Amine

Reagent / CatalystSolventConditionsProduct
H₂ / Raney NickelEthanol / Ammonia50-100 atm, 80-120 °C(4-(1-Ethoxyethoxy)-3-methoxyphenyl)methanamine
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)0 °C to reflux, followed by aqueous workup(4-(1-Ethoxyethoxy)-3-methoxyphenyl)methanamine
H₂ / Palladium on Carbon (Pd/C)Methanol1-5 atm, 25 °C(4-(1-Ethoxyethoxy)-3-methoxyphenyl)methanamine
Diisobutylaluminium Hydride (DIBAL-H)Toluene-78 °C to 25 °C, followed by aqueous workup4-(1-Ethoxyethoxy)-3-methoxybenzaldehyde (via intermediate imine hydrolysis)

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comresearchgate.netlibretexts.org The reaction proceeds through an amide intermediate (4-(1-ethoxyethoxy)-3-methoxybenzamide), which can sometimes be isolated if the reaction conditions are carefully controlled. jove.com

Acid-catalyzed hydrolysis involves heating the nitrile with a strong aqueous acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org For the title compound, this method presents a challenge, as the acidic conditions required for nitrile hydrolysis can also cleave the 1-ethoxyethoxy protecting group. google.com

Base-catalyzed hydrolysis is often preferred for substrates with acid-sensitive functional groups. Heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), yields a carboxylate salt. chemistrysteps.comlibretexts.org Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid, 4-(1-ethoxyethoxy)-3-methoxybenzoic acid, leaving the acetal group intact.

Table 5: Conditions for Hydrolysis of the Nitrile Group

ConditionReagentsIntermediateFinal Product after Workup
AcidicH₂SO₄ / H₂O, heat4-hydroxy-3-methoxybenzamide4-hydroxy-3-methoxybenzoic acid*
Basic1. NaOH / H₂O, heat 2. H₃O⁺4-(1-Ethoxyethoxy)-3-methoxybenzamide4-(1-Ethoxyethoxy)-3-methoxybenzoic acid

*Product reflects concomitant deprotection of the acetal group under acidic conditions.

Modifications and Transformations of the Methoxy Substituent

The selective demethylation of the methoxy group at the 3-position of the benzene (B151609) ring represents a key transformation, yielding a hydroxyl functionality that can be utilized for further derivatization. While direct studies on the demethylation of this compound are not prevalent, the demethylation of similar aromatic methyl ethers is a well-established process in organic synthesis.

One of the most effective and widely used reagents for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). orgsyn.org This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), at low temperatures. The mechanism involves the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron atom, followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. The reaction is generally high-yielding and tolerates a wide range of functional groups, although the ethoxyethoxy group, being an acetal, is acid-labile and would likely be cleaved under these conditions or during aqueous workup.

Table 1: General Conditions for Demethylation of Aromatic Methyl Ethers

Reagent Solvent Temperature Remarks
Boron tribromide (BBr₃) Dichloromethane (CH₂Cl₂) -78 °C to room temperature Highly effective, but will also cleave the ethoxyethoxy protecting group. orgsyn.org
Hydrogen bromide (HBr) Acetic acid Reflux Harsh conditions, may affect other functional groups.

It is important to note that N-demethylation of complex alkaloids has also been explored using various reagents, including photochemical methods. nih.govuliege.be While mechanistically different from O-demethylation, these studies highlight the ongoing development of selective dealkylation methods in organic synthesis. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile Core

The aromatic ring of this compound is activated towards electrophilic substitution by the two electron-donating alkoxy groups and deactivated by the electron-withdrawing nitrile group. The directing effects of these substituents determine the position of substitution for incoming electrophiles.

The methoxy and ethoxyethoxy groups are ortho, para-directing activators due to their ability to donate electron density to the ring through resonance. masterorganicchemistry.com Conversely, the nitrile group is a meta-directing deactivator. In this substituted system, the powerful activating and ortho, para-directing influence of the two alkoxy groups at positions 3 and 4 will dominate, directing incoming electrophiles to the positions ortho and para to them. Given that the para position to the 4-ethoxyethoxy group is occupied by the methoxy group, and vice versa, the most likely positions for electrophilic attack are C2 and C5. Steric hindrance from the adjacent substituents may influence the regioselectivity between these two positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of deactivated aromatic compounds like benzonitrile has been achieved using systems such as nitric acid and trifluoroacetic anhydride (B1165640) with a zeolite catalyst. rsc.org However, for the more activated ring of this compound, milder conditions would likely be required.

Nucleophilic aromatic substitution (SNA) on the benzonitrile core is generally not favored. This type of reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, which is not the case in this molecule. The electron-rich nature of the aromatic ring due to the alkoxy substituents further disfavors nucleophilic attack.

Strategies for Further Derivatization

This compound, and its deprotected form, 4-hydroxy-3-methoxybenzonitrile, serve as versatile intermediates in the synthesis of more complex molecules. ontosight.ainbinno.com The functional groups present offer multiple avenues for further derivatization.

One primary strategy involves the transformation of the nitrile group. The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or reduced to an amine. It can also be converted to an amide, as demonstrated by the reaction of 4-hydroxy-3-methoxybenzonitrile with sodium perborate (B1237305) to yield 4-hydroxy-3-methoxybenzamide. sigmaaldrich.com

Another key strategy focuses on the phenolic hydroxyl group that is unmasked upon removal of the ethoxyethoxy protecting group. This hydroxyl group can undergo O-alkylation or O-acylation to introduce a variety of substituents. For example, 4-hydroxy-3-methoxybenzonitrile has been used in the synthesis of 1,5-bis(4-cyano-2-methoxyphenoxy)-3-oxapentane. sigmaaldrich.com The phenolic hydroxyl also activates the ring for further electrophilic substitutions.

Derivatization can also be achieved by first converting the nitrile to other functional groups, such as an aldehyde, which can then undergo a wide range of subsequent reactions. For example, the synthesis of 4-formyl-3-methoxybenzonitrile (B1591161) has been reported, which can then be used in condensation reactions. chemicalbook.com The aldehyde precursor, 4-hydroxy-3-methoxybenzaldehyde (vanillin), is a starting material for numerous derivatives, including Schiff bases with potential biological activity. researchgate.net

Table 2: Potential Derivatization Strategies

Functional Group Reaction Type Product Functional Group
Nitrile Hydrolysis Carboxylic acid
Nitrile Reduction Amine
Nitrile Reaction with perborate Amide sigmaaldrich.com
Methoxy Demethylation Hydroxyl
Ethoxyethoxy Deprotection (hydrolysis) Hydroxyl

The strategic combination of these transformations allows for the synthesis of a diverse array of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. nbinno.comontosight.ai

Spectroscopic and Advanced Analytical Characterization of 4 1 Ethoxyethoxy 3 Methoxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the chemical environment of atomic nuclei, particularly protons (¹H) and carbon-13 (¹³C), within a molecule. This allows for the determination of the connectivity and spatial relationships of atoms.

The ¹H NMR spectrum of 4-(1-Ethoxyethoxy)-3-methoxybenzonitrile is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

The aromatic region is expected to show three signals for the protons on the benzene (B151609) ring. The ethoxy and methoxy (B1213986) groups will produce characteristic signals in the aliphatic region of the spectrum. The acetal (B89532) proton of the ethoxyethoxy group is expected to appear as a quartet.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Aromatic-H~7.3-7.5m3H
Acetal-CH~5.4q1H
Methoxy-CH₃~3.9s3H
Ethoxy-CH₂~3.6-3.8m2H
Acetal-CH₃~1.5d3H
Ethoxy-CH₃~1.2t3H

Note: Predicted values are estimates and may vary in an actual spectrum. m = multiplet, q = quartet, s = singlet, d = doublet, t = triplet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms.

The spectrum is expected to show signals for the aromatic carbons, the nitrile carbon, and the aliphatic carbons of the methoxy and ethoxyethoxy groups. The carbon of the nitrile group (C≡N) is anticipated to appear in the characteristic downfield region for nitriles.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C-O~150-155
Aromatic C-O~145-150
Aromatic C-H~125-130
Aromatic C-CN~115-120
Nitrile C≡N~118-122
Acetal C-O~98-102
Ethoxy C-O~60-65
Methoxy C-O~55-60
Acetal C-C~20-25
Ethoxy C-C~15-20

Note: Predicted values are estimates and may vary in an actual spectrum.

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the protons in the aromatic ring and within the ethoxyethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connectivity between the aromatic ring, the methoxy group, and the ethoxyethoxy protecting group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry would be used to determine the accurate mass of the molecular ion of this compound. This precise mass measurement allows for the determination of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms. The expected molecular formula is C₁₂H₁₅NO₃.

In addition to the molecular ion peak, the mass spectrum will exhibit a series of fragment ions resulting from the breakdown of the molecule. The analysis of these fragmentation patterns provides valuable information for structural confirmation.

Key expected fragmentation pathways would include:

Loss of the ethoxy group (-OCH₂CH₃).

Cleavage of the ethoxyethoxy group to generate a fragment corresponding to 4-hydroxy-3-methoxybenzonitrile (B1293924).

Loss of the entire ethoxyethoxy group.

The observation of these characteristic fragment ions would provide strong evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its structural features. The nitrile (C≡N) stretching vibration typically appears as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. The carbon-oxygen single bond (C-O) stretches from the methoxy and ethoxyethoxy groups would likely produce strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ range. The presence of the acetal group (O-C-O) would also give rise to characteristic C-O stretching bands.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Nitrile (C≡N)2220-2260Medium, Sharp
Aromatic C=C1450-1600Variable
C-O (Ether/Acetal)1000-1300Strong
Aromatic C-H>3000Variable
Aliphatic C-H2850-3000Medium

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile organic compounds. For a molecule like this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol. Detection would most commonly be performed using a UV detector, set to a wavelength where the benzonitrile (B105546) chromophore exhibits strong absorbance. The retention time of the compound would be a key parameter for its identification and quantification, and the peak area would be proportional to its concentration, allowing for purity assessment.

Table 2: Hypothetical HPLC Parameters for the Analysis of this compound

ParameterCondition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile/Water Gradient
Flow Rate1.0 mL/min
DetectionUV at ~254 nm
Injection Volume10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. Given its likely boiling point, this compound could potentially be analyzed by GC. A capillary column with a non-polar or moderately polar stationary phase, such as a polysiloxane, would be appropriate. The sample would be injected into a heated inlet, vaporized, and carried through the column by an inert carrier gas, typically helium or nitrogen. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. The retention time would serve for identification, and the peak area for quantification.

Table 3: Hypothetical GC Parameters for the Analysis of this compound

ParameterCondition
ColumnDB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramTemperature gradient (e.g., 100 °C to 280 °C)
DetectorFID or MS

Crystallographic Studies for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable size and quality would be required. The crystal would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined. This information provides unambiguous confirmation of the compound's structure and reveals details about its conformation and intermolecular interactions in the solid state. To date, no crystallographic data for this compound has been reported in the Cambridge Structural Database (CSD).

Computational and Theoretical Studies on 4 1 Ethoxyethoxy 3 Methoxybenzonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of organic molecules like 4-(1-ethoxyethoxy)-3-methoxybenzonitrile.

Electronic Structure: Calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. From this, a variety of electronic properties can be determined. The distribution of electron density, for instance, would be analyzed through the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ether groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be centered on the electron-withdrawing nitrile group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Reactivity Descriptors: A range of reactivity descriptors can be calculated to provide a more quantitative measure of the molecule's chemical behavior. These include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. For this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atom of the nitrile group and the oxygen atoms, indicating their role as centers of negative charge and potential sites for electrophilic interaction. Regions of positive potential (blue) would likely be found around the hydrogen atoms.

Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom. This data provides insight into the charge distribution and helps to identify electrophilic and nucleophilic centers.

Hypothetical Data from Quantum Chemical Calculations:

ParameterExpected Value/Description
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Gap4.5 to 6.5 eV
Dipole Moment3.0 to 4.5 D
Most Negative Atomic ChargeNitrogen of the nitrile group
Most Positive Atomic ChargeCarbon of the nitrile group

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the 1-ethoxyethoxy group necessitates a thorough conformational analysis to understand the molecule's three-dimensional structure and behavior over time.

Conformational Analysis: This would involve systematically rotating the rotatable bonds, particularly the C-O bonds of the ethoxyethoxy side chain, to identify all possible stable conformations (rotamers). lumenlearning.comlibretexts.org The potential energy surface would be scanned to locate the energy minima corresponding to these stable conformers. libretexts.org It is anticipated that the most stable conformer would be one that minimizes steric hindrance between the ethoxy group and the methoxy (B1213986) group on the benzene (B151609) ring. utdallas.edu The relative energies of these conformers would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Molecular Dynamics (MD) Simulations: MD simulations would provide a dynamic picture of the molecule's behavior. nih.gov By simulating the motion of the atoms over time, MD can reveal how the molecule explores different conformations and how its structure fluctuates. mdpi.combenthamdirect.com For this compound, an MD simulation would likely show rapid rotation around the C-O bonds of the side chain, with the molecule predominantly occupying the lowest energy conformations but also transiently accessing higher energy states. amanote.comresearchgate.net These simulations are also crucial for understanding how the molecule might interact with a solvent or a biological receptor, as they can reveal the accessible conformations and the dynamics of these interactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. epstem.net

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. mdpi.commdpi.comnih.gov For this compound, the predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus. For example, the aromatic protons would show distinct signals depending on their position relative to the electron-donating ether groups and the electron-withdrawing nitrile group. The protons of the ethoxyethoxy group would also have characteristic shifts that could be precisely calculated. Comparing these calculated spectra with experimentally obtained spectra is a powerful tool for structural verification. nih.govyoutube.com

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can also be calculated using DFT. These frequencies correspond to the peaks observed in an IR spectrum. For this molecule, characteristic vibrational modes would include the C≡N stretch of the nitrile group (expected around 2220-2240 cm⁻¹), C-O stretching vibrations from the ether linkages, and various C-H and C=C stretching and bending modes of the aromatic ring and alkyl groups. Theoretical calculations can help in the assignment of the experimentally observed IR bands.

Hypothetical Predicted vs. Experimental Spectroscopic Data:

Nucleus/BondPredicted ¹³C NMR Chemical Shift (ppm)Experimental ¹³C NMR Chemical Shift (ppm)Predicted IR Frequency (cm⁻¹)Experimental IR Frequency (cm⁻¹)
C≡N~118~119~2230~2225
Aromatic C-O~150-160~152-162~1250~1255
CH₃ (methoxy)~56~56~2950~2945
CH₂ (ethoxy)~65~64~2980~2975

Investigation of Reaction Mechanisms via Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction to identify transition states and intermediates.

For example, the hydrolysis of the acetal (B89532) group (1-ethoxyethoxy) under acidic conditions could be modeled. DFT calculations could be used to locate the transition state for the protonation of one of the ether oxygens, followed by the cleavage of the C-O bond. The calculated activation energy for this process would provide an estimate of the reaction rate.

Similarly, reactions involving the nitrile group, such as its reduction or hydrolysis, could be investigated. mdpi.comresearchgate.netresearchgate.net Computational studies could help to elucidate the stepwise mechanism of these transformations and to understand the role of catalysts or reagents. These studies often involve techniques to follow the reaction path, such as Intrinsic Reaction Coordinate (IRC) calculations, which trace the path from the transition state down to the reactants and products. acs.org

In Silico Screening for Potential Molecular Interactions (if applicable as a scaffold)

If this compound were to be used as a scaffold for the design of new molecules with potential biological activity, in silico screening methods would be highly valuable. mdpi.comnih.govnih.govresearchgate.netresearchgate.net

Molecular Docking: This technique would be used to predict how derivatives of this scaffold might bind to the active site of a target protein. A library of virtual compounds based on the this compound scaffold could be created and docked into the binding pocket of a protein of interest. The docking scores would provide an estimate of the binding affinity, helping to prioritize which compounds to synthesize and test experimentally. The docking poses would also reveal the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding.

Pharmacophore Modeling: A pharmacophore model could be developed based on the structural features of the scaffold that are essential for biological activity. This model would define the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. This model could then be used to search large chemical databases for other molecules that fit the pharmacophore, potentially identifying new and diverse chemical scaffolds with similar biological activity.

Potential Applications and Future Research Directions

Role as a Key Intermediate in Organic Synthesis

In the realm of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high selectivity and yield. wiley.comlabinsights.nl The 1-ethoxyethoxy group in 4-(1-ethoxyethoxy)-3-methoxybenzonitrile serves as a protecting group for the hydroxyl functional group of its parent compound, 4-hydroxy-3-methoxybenzonitrile (B1293924). This protection is crucial as it prevents the acidic proton of the hydroxyl group from interfering with reactions targeting other parts of the molecule, such as modifications involving the nitrile group or the aromatic ring. wikipedia.orglibretexts.org

The ethoxyethyl (EE) ether is an acetal-type protecting group that is stable under basic and nucleophilic conditions but can be readily removed under mild acidic conditions. wikipedia.org This stability profile allows for a wide range of chemical reactions to be performed on the protected molecule. Once the desired transformations are complete, the protecting group can be cleaved to reveal the free hydroxyl group, which can then be used for further functionalization. This strategic protection and deprotection sequence makes this compound a valuable key intermediate in the synthesis of complex molecules. wiley.com

Precursor for Novel Pharmaceutical or Agrochemical Scaffolds

The benzonitrile (B105546) chemical motif is a prevalent feature in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. nbinno.comnih.gov The nitrile group is a versatile functional group that can serve as a bioisostere for other functionalities, participate in hydrogen bonding, and be transformed into other chemical moieties such as amines or carboxylic acids. nih.govresearchgate.net

The structural similarity of this compound to intermediates used in the synthesis of established drugs suggests its potential as a precursor for novel pharmaceutical scaffolds. For instance, the related compound 3-ethoxy-4-methoxybenzonitrile is a known intermediate in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used to treat certain types of arthritis. patsnap.comgoogle.com It is therefore plausible that this compound could be a key building block in the development of new drugs targeting a variety of diseases. Benzonitrile derivatives have also been investigated for their potential in preparing antitumor medications. google.com

In the field of agrochemicals, benzonitrile-based herbicides such as bromoxynil and ioxynil have been used for weed control. nih.gov The unique substitution pattern of this compound could be exploited to create novel herbicides or fungicides with improved efficacy and environmental profiles. The development of new agrochemicals is crucial for ensuring global food security, and this compound could serve as a starting point for such endeavors. researchgate.net

Building Block for Materials Science Applications

Benzonitrile derivatives are not only important in the life sciences but also have applications in materials science. The nitrile group can be polymerized to form materials with unique thermal and chemical properties. For example, poly(acrylonitrile-co-styrene) is a copolymer known for its stability, which is partly attributed to the ladder-like structures that can be formed by the polymerization of the nitrile groups. mdpi.com

Given this, this compound could be explored as a monomer or a precursor to a monomer for the synthesis of specialty polymers. The presence of the methoxy (B1213986) and protected hydroxyl groups could be used to fine-tune the properties of the resulting polymer, such as its solubility, thermal stability, and affinity for other materials. The electron-withdrawing nature of the nitrile group can also influence the electronic and optical properties of conjugated systems, making benzonitrile derivatives of interest for applications in electronic materials. nbinno.com

Development of Structure-Activity Relationships (SAR) for Analogous Systems

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govijpsr.com These studies guide the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties. biointerfaceresearch.comrsc.org

For analogous systems of this compound, SAR studies would involve the systematic modification of its various structural components. The insights gained from such studies on related benzonitrile derivatives can inform the design of new compounds based on this scaffold. researchgate.netmdpi.com The following table outlines potential modifications and their hypothetical effects on biological activity, based on general principles of medicinal chemistry.

Modification Site Substituent Potential Impact on Biological Activity
Protected Hydroxyl Group (after deprotection) Replacement with -F, -Cl, -NH2Alteration of hydrogen bonding capacity and lipophilicity, potentially affecting target binding and cell permeability.
Methoxy Group Replacement with larger alkoxy groups (e.g., -OC3H7) or electron-withdrawing groups (e.g., -CF3)Modification of steric and electronic properties, which can influence binding affinity and metabolic stability.
Aromatic Ring Introduction of additional substituentsProbing for additional binding pockets in the target protein and altering the overall electronic nature of the molecule.
Nitrile Group Replacement with other bioisosteres (e.g., tetrazole, amide)Mimicking the electronic and steric properties of the nitrile while potentially improving metabolic stability or introducing new interactions.

By synthesizing and testing a library of such analogs, researchers can build a comprehensive SAR profile that can guide the optimization of lead compounds for various therapeutic targets.

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. chinakxjy.com The synthesis of this compound and its precursors can be approached from a green chemistry perspective. The parent molecule, 4-hydroxy-3-methoxybenzonitrile, is also known as vanillonitrile, which can be synthesized from vanillin. Vanillin itself is a widely used flavoring agent that can be sourced from natural lignin, a renewable resource. youtube.comscispace.com

Recent research has focused on developing green and environmentally friendly processes for the synthesis of vanillin and its derivatives. orientjchem.orgacs.org These methods often employ greener solvents, catalysts, and reaction conditions. For example, the synthesis of vanillin from lignin can be achieved using aqueous hydrogen peroxide as an oxidant, which produces water as a byproduct, and a cost-effective vanadium-based catalyst. youtube.com The synthesis of vanillonitrile from vanillin has also been explored using greener, cyanide-free routes. acs.org

The protection of the hydroxyl group to form this compound can also be optimized according to green chemistry principles. This could involve the use of catalytic amounts of a non-toxic acid, solvent-free reaction conditions, or the use of a protecting group that can be removed under mild, environmentally friendly conditions.

Exploration of Bioisosteric Replacements and Analog Design

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. drughunter.comuniroma1.it The exploration of bioisosteric replacements for the functional groups in this compound can lead to the design of novel analogs with enhanced properties. nih.govcambridgemedchemconsulting.com

The following table details potential bioisosteric replacements for the key functional groups of this molecule:

Original Functional Group Potential Bioisosteric Replacement Rationale and Potential Advantages
Nitrile (-CN) Tetrazole, Oxadiazole, Carbonyl (=O)The nitrile group can act as a bioisostere for carbonyls and halogens. researchgate.net Replacing it with a tetrazole can mimic the acidic properties of a carboxylic acid, while other heterocycles can replicate its size and polarity. pressbooks.pub
Methoxy (-OCH3) Trifluoromethoxy (-OCF3), Difluoroethyl (-CH2CF2H), Methylthio (-SCH3)The methoxy group is susceptible to metabolic degradation. Replacing it with fluorinated analogs can block metabolism and improve stability. nih.govresearchgate.net The methylthio group is another classical bioisostere.
Hydroxyl (-OH) (after deprotection) Fluorine (-F), Amino (-NH2)The hydroxyl group can be a site of metabolic conjugation. Replacing it with fluorine can enhance metabolic stability and alter electronic properties. chemrxiv.org An amino group can introduce new hydrogen bonding interactions.

Analog design based on these bioisosteric replacements can be a fruitful strategy for discovering new drug candidates or materials with tailored properties. nih.gov The systematic application of this approach, combined with SAR studies, can accelerate the lead optimization process in drug discovery.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(1-Ethoxyethoxy)-3-methoxybenzonitrile, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves etherification and substitution reactions. For example, starting from 3-methoxybenzonitrile derivatives, ethoxyethyl groups can be introduced via nucleophilic substitution under anhydrous conditions. A related study on 4-(3-Chloropropoxy)-3-methoxybenzonitrile achieved an 87.2% yield using a Williamson ether synthesis approach with ethanol as a solvent and controlled temperatures (60–80°C) . Reaction time and stoichiometric ratios of reagents (e.g., NaH as a base) are critical to minimize side reactions like hydrolysis of the nitrile group.

Q. How can researchers ensure purity during the synthesis of this compound?

  • Methodological Answer : Purification often combines column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization. For structurally similar nitrile-containing compounds, high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phases resolves impurities . Purity validation via 1H-NMR^1 \text{H-NMR} (e.g., absence of proton signals at δ 2.20 ppm for byproducts) and LC-MS (to confirm molecular ion peaks) is recommended .

Advanced Research Questions

Q. How do the electronic and steric effects of the ethoxyethoxy and methoxy substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The ethoxyethoxy group acts as an electron-donating substituent, stabilizing intermediates in Suzuki-Miyaura couplings. Comparative studies on 3-Chloro-4-ethoxy-5-methoxybenzonitrile show that ethoxy groups enhance regioselectivity in aryl boronate formation, while methoxy groups reduce steric hindrance at the ortho position . Computational modeling (e.g., DFT) can predict charge distribution and guide catalyst selection (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in 1H-NMR^1 \text{H-NMR} shifts (e.g., overlapping signals for ethoxyethoxy protons) can be addressed using 2D NMR techniques (COSY, HSQC) to assign coupling patterns. For example, in 4-(3-Chloropropoxy)-3-methoxybenzonitrile, HSQC confirmed correlations between δ 4.16 ppm (OCH2_2) and adjacent CH2_2 groups . Mass fragmentation patterns (LC-MS/MS) further distinguish isobaric impurities .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution of the ethoxyethoxy group. For analogs like 4-(Dibromomethyl)-3-methoxybenzonitrile, in vitro assays (e.g., kinase inhibition) combined with molecular docking (using AutoDock Vina) identify key interactions with biological targets . Dose-response curves (IC50_{50}) and toxicity profiling (MTT assays) validate therapeutic potential .

Comparative Analysis

Q. How does this compound compare to analogs like 3-Ethoxy-4-methoxybenzonitrile in synthetic applications?

  • Methodological Answer : The ethoxyethoxy group in the target compound increases steric bulk, reducing reactivity in SNAr reactions compared to 3-Ethoxy-4-methoxybenzonitrile. However, it enhances solubility in nonpolar solvents (e.g., toluene), which is advantageous for large-scale reactions . TLC monitoring (Rf values) and 13C-NMR^{13} \text{C-NMR} (carbonyl signal shifts) differentiate these analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.